2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Overview
Description
2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a synthetic compound belonging to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities
Biochemical Analysis
Biochemical Properties
2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . This interaction suggests that this compound may influence neurotransmitter levels and related biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as cyclic adenosine monophosphate and protein kinase A, leading to changes in gene expression . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For example, it has been shown to inhibit the activity of phenylethanolamine N-methyltransferase, thereby reducing the production of catecholamines . This inhibition can lead to downstream effects on neurotransmitter levels and related physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses of this compound have been associated with toxic effects, including alterations in liver and kidney function . It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the biosynthesis and degradation of various metabolites. For example, this compound can influence the activity of enzymes involved in the metabolism of catecholamines, leading to changes in metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into target cells . The distribution of this compound within tissues can influence its overall biological activity.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves multi-step organic reactions. One common method includes the catalytic reduction of a nitro group followed by cyclization to form the tetrahydroisoquinoline core. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: H2O2, TBHP, and other peroxides under mild to moderate conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce fully reduced amine derivatives.
Scientific Research Applications
2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive natural products.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with distinct biological activities.
Uniqueness
2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its propionyl group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-12(15)14-6-5-9-3-4-11(13)7-10(9)8-14/h3-4,7H,2,5-6,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNRBYHFOXHYTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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